(6-(Trifluoromethyl)imidazo[1,2-A]pyrimidin-3-YL)methanamine
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Overview
Description
1-[6-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIMIDIN-3-YL]METHANAMINE is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological and pharmacological activities, including antiviral, antibacterial, antimicrobial, anti-inflammatory, and anticancer properties . The presence of a trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIMIDIN-3-YL]METHANAMINE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of trifluoroacetic anhydride (TFAA) or trifluoroacetamide as CF3-reagents . The reactions are carried out in oven-dried glassware under a dry nitrogen atmosphere, using solvents such as tetrahydrofuran (THF), dichloromethane (CH2Cl2), and acetonitrile (MeCN) without further purification .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for scalability and efficiency. This involves the use of high-purity reagents and solvents, controlled reaction temperatures, and efficient purification techniques such as flash column chromatography . The process is designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[6-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIMIDIN-3-YL]METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, triethylamine, and various solvents like THF, CH2Cl2, and MeCN . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[6-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIMIDIN-3-YL]METHANAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIMIDIN-3-YL]METHANAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to inhibition of key enzymes or receptors involved in disease processes . This results in the modulation of cellular pathways, ultimately exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antiviral and antibacterial activities.
Imidazo[1,2-a]pyrimidine: Similar in structure but with different substituents, leading to varied biological activities.
Trifluoromethylated imidazoles: Share the trifluoromethyl group, enhancing stability and bioavailability.
Uniqueness
1-[6-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIMIDIN-3-YL]METHANAMINE stands out due to its unique combination of the imidazo[1,2-a]pyrimidine core and the trifluoromethyl group. This combination provides a balance of stability, bioavailability, and diverse biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H7F3N4 |
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Molecular Weight |
216.16 g/mol |
IUPAC Name |
[6-(trifluoromethyl)imidazo[1,2-a]pyrimidin-3-yl]methanamine |
InChI |
InChI=1S/C8H7F3N4/c9-8(10,11)5-2-13-7-14-3-6(1-12)15(7)4-5/h2-4H,1,12H2 |
InChI Key |
WKFOLRBAVOXAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)C(F)(F)F)CN |
Origin of Product |
United States |
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